molecular formula C9H9IO3 B083030 Ethyl 4-hydroxy-3-iodobenzoate CAS No. 15126-07-5

Ethyl 4-hydroxy-3-iodobenzoate

Cat. No. B083030
CAS RN: 15126-07-5
M. Wt: 292.07 g/mol
InChI Key: HOAXKZYYZXASLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as ethyl 3,4-dihydroxybenzoate involves processes like oxidation and esterification, starting from 4-methylcatechol. Optimal conditions for such syntheses have been investigated, focusing on catalyst dosage, reaction time, and temperature, achieving yields up to 90.5% (H. Kun-lin, 2013). Although not directly on Ethyl 4-hydroxy-3-iodobenzoate, these methods can be relevant for its synthesis by indicating the techniques and conditions that might be adapted for its production.

Molecular Structure Analysis

The molecular structure of compounds like ethyl 4-hydroxy-3-iodobenzoate can be elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For instance, studies on similar compounds have confirmed structures through detailed NMR analysis and single-crystal X-ray diffraction, highlighting the importance of these techniques in determining molecular configurations and the arrangement of functional groups (J. Rashkova et al., 2009).

Chemical Reactions and Properties

Chemical properties of ethyl 4-hydroxy-3-iodobenzoate and related compounds involve reactions such as iodocyclization, which can lead to the formation of various structurally complex molecules. The reactivity towards different reagents and the potential for forming diverse derivatives through reactions like iodocyclization demonstrates the compound's versatility in organic synthesis (Takashi Okitsu et al., 2008).

Physical Properties Analysis

The physical properties of ethyl hydroxybenzoates, including Ethyl 4-hydroxy-3-iodobenzoate, such as molar enthalpies of formation, have been studied through experimental and theoretical approaches. These studies help in understanding the stability, reactivity, and energy profiles of such compounds, providing insights into their potential applications and handling requirements (J. Ledo et al., 2018).

Scientific Research Applications

  • Synthesis of Oxadiazolines Compounds : Ethyl 3-iodobenzoate, a closely related compound, is used in the synthesis of oxadiazolines compounds, which are confirmed by IR spectroscopy. This process involves reactions with hydrazine hydrate and various aldehydes (H. Jun, 2011).

  • Catalyst-free P-C Coupling Reactions : Ethyl 4-hydroxy-3-iodobenzoate undergoes P–C coupling reactions with diarylphosphine oxides in water under microwave irradiation, without any catalyst. This method provides an efficient approach to synthesizing phosphinoylbenzoic acids (Erzsébet Jablonkai & G. Keglevich, 2015).

  • Anticancer Activity of Hydrazide-Hydrazones : Ethyl paraben, which is structurally related to Ethyl 4-hydroxy-3-iodobenzoate, has been modified to synthesize novel hydrazide-hydrazones. These compounds demonstrated anticancer activity in liver cancer cell lines (M. Han, P. Atalay, N. Imamoğlu, Ş. Küçükgüzel, 2020).

  • Difluoromethylation Process : A safe and practical difluoromethylation protocol of methyl 4-hydroxy-3-iodobenzoate has been developed, indicating potential applications in organic synthesis and pharmaceuticals (Jeffrey B. Sperry & Karen Sutherland, 2011).

  • Magnesiation of Functionalized Iodobenzenes : The magnesiation of ethyl 3- or 4-iodobenzoate using active magnesium demonstrates the utility of these compounds in the synthesis of various organic molecules (O. Sugimoto, K. Aoki, K. Tanji, 2004).

  • UV Filters and Photocatalytic Profile : Ethyl-4-aminobenzoate, a derivative, is used as a UV filter in skin-care products. Its environmental fate and transformation products have been studied, highlighting its significance in environmental chemistry (A. J. Li et al., 2017).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling Ethyl 4-hydroxy-3-iodobenzoate. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 4-hydroxy-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAXKZYYZXASLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459205
Record name Ethyl 4-hydroxy-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-3-iodobenzoate

CAS RN

15126-07-5
Record name Benzoic acid, 4-hydroxy-3-iodo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15126-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-hydroxy-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve ethyl 4-hydroxy-benzoate (102.2 g, 0.61 mol) in AcOH (200 mL) at 65° C. Add dropwise a solution of ICl (100 g, 0.61 moles) in AcOH (500 mL). After the addition, stir the mixture at 65° C. for 6 hours. Pour the mixture into ice/water, filter and wash the solid with water. Dissolve the solid in CH2Cl2, dry it over MgSO4, filter and concentrate under reduced pressure. Subject residue to silica gel chromatography eluting with CH2Cl2 to obtain 131.3 g of ethyl 4-hydroxy-3-iodo-benzoate (74% yield).
Quantity
102.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Charge a 10 L double jacketed reactor with a mechanical stirrer and a reflux condenser with 4-hydroxy benzoic acid ethyl ester (967 g, 8.81 mol) and acetic acid (5.8 L). Heat the mixture to 65° C. and add a solution of ICl (1010 g) in acetic acid (1 L) in ½ h. Stir the resulting mixture at 60-62° C. for 16 h. Cool the black solution to 20° C. and transfer on water (5 L) and ice (7.5 kg). Stir the resulting suspension over 1 h at 20° C., filter and wash the cake with water (2 L) and cyclohexane (6 L). Dry the solid under vacuum at 55° C. till constant weight to give 4-hydroxy-3-iodo-benzoic acid ethyl ester (1372.8 g, 4.70 mol). 11H NMR (250 MHz, CDCl3): 1.38 (t, J=7.1 Hz, 3H), 4.35 (quartet, J=7.1 Hz, 2H), 5.8 (s, 1 H), 7.01 (d, J=8.5 Hz, 1H), 7.95 (dd, J=8.5 Hz, 2.0 Hz, 1H), 8.37 (d, J=2 Hz, 1 H).
Quantity
967 g
Type
reactant
Reaction Step One
Quantity
5.8 L
Type
solvent
Reaction Step One
Name
Quantity
1010 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
7.5 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-3-iodobenzoate
Reactant of Route 2
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Ethyl 4-hydroxy-3-iodobenzoate
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Ethyl 4-hydroxy-3-iodobenzoate
Reactant of Route 4
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Reactant of Route 5
Ethyl 4-hydroxy-3-iodobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-hydroxy-3-iodobenzoate

Citations

For This Compound
2
Citations
JP Olson, MG Gichinga, E Butala, HA Navarro… - Organic & …, 2011 - pubs.rsc.org
… Column chromatography on silica using EtOAc–hexanes (1 [thin space (1/6-em)] : [thin space (1/6-em)] 4) as the eluent afforded 39.4 g (88%) of ethyl 4-hydroxy-3-iodobenzoate as a …
Number of citations: 9 pubs.rsc.org
W Li, Y Zhang, Y Wu, G Zhu, X Liu, Y Song, B Ma… - European Journal of …, 2023 - Elsevier
… 1.3% EtOAc in n-hexane to afford compound ethyl 4-hydroxy-3-iodobenzoate (1.4 g, 82% yield). … procedure for compounds 5 from compound ethyl 4-hydroxy-3-iodobenzoate (1.3 g, 4.4 …
Number of citations: 3 www.sciencedirect.com

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